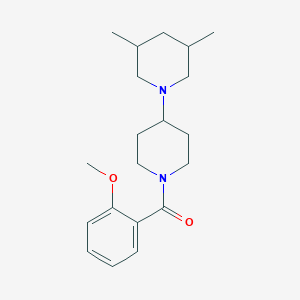![molecular formula C22H21N3O5 B247183 ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247183.png)
ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate, also known as EHP-101, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolopyrazoles and has been found to possess a wide range of pharmacological activities.
作用機序
The mechanism of action of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves the modulation of various signaling pathways in the body. It has been found to inhibit the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain. This compound also inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which contribute to the progression of neuroinflammation. Additionally, this compound has been found to activate the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, leading to a decrease in neuroinflammation. This compound has also been found to reduce the activation of microglia and astrocytes, leading to a decrease in neurotoxicity. Additionally, this compound has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability in vivo. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
将来の方向性
There are several future directions for the study of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves a series of chemical reactions that lead to the formation of the final product. The starting materials include 4-hydroxy-3-methoxybenzaldehyde, 3-methyl-2-nitrobenzoic acid, and ethyl acetoacetate. The reaction proceeds through several steps involving reduction, cyclization, and esterification to yield the final product. The purity and yield of this compound can be optimized by using appropriate reaction conditions and purification techniques.
科学的研究の応用
Ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury. This compound has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
特性
分子式 |
C22H21N3O5 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-22(28)13-5-8-15(9-6-13)25-20(14-7-10-16(26)17(11-14)29-3)18-12(2)23-24-19(18)21(25)27/h5-11,20,26H,4H2,1-3H3,(H,23,24) |
InChIキー |
ICBVNCOLKOHEAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=C(C=C4)O)OC |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=C(C=C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247107.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)

![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)